5-(4-methoxyphenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a complex heterocyclic compound. It features a unique structure that combines thieno, pyrimido, and thiadiazinone moieties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methylthiophene-2-carboxylic acid, followed by cyclization and subsequent reactions to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- BENZYL 6-(4-ETHOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- ISOPROPYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE .
Uniqueness
What sets 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one apart is its unique combination of functional groups and heterocyclic rings. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C16H13N3O2S2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H13N3O2S2/c1-9-8-22-16-17-12-7-13(10-3-5-11(21-2)6-4-10)23-14(12)15(20)19(16)18-9/h3-7H,8H2,1-2H3 |
InChI Key |
WNRWTOVKORASPW-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)OC)N=C2SC1 |
Canonical SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)OC)N=C2SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.